An In-depth Technical Guide to the Basic Properties and Characteristics of H-TYR-ILE-OH (Tyrosyl-Isoleucine)
An In-depth Technical Guide to the Basic Properties and Characteristics of H-TYR-ILE-OH (Tyrosyl-Isoleucine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-TYR-ILE-OH, chemically known as Tyrosyl-Isoleucine, is a dipeptide composed of the amino acids tyrosine and isoleucine. As a product of protein catabolism or incomplete protein digestion, this dipeptide is of interest to researchers in various fields, including biochemistry, pharmacology, and drug development.[1] The presence of a phenolic hydroxyl group from tyrosine and a bulky hydrophobic side chain from isoleucine suggests potential for diverse biological activities, including antioxidant and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the core physicochemical properties, potential biological activities, and relevant experimental methodologies for the study of H-TYR-ILE-OH.
Physicochemical Properties
The fundamental properties of H-TYR-ILE-OH are summarized in the table below. These values are a combination of computed data from publicly available databases and estimations based on the properties of its constituent amino acids.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₄ | PubChem[2] |
| Molecular Weight | 294.35 g/mol | PubChem[2] |
| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | PubChem[2] |
| Calculated XLogP3 | -1.8 | PubChem[2] |
| Experimental LogP | -0.69 | PubChem |
| Predicted pKa (Strongest Acidic) | 3.73 | Human Metabolome Database |
| Predicted pKa (Strongest Basic) | 8.80 | Human Metabolome Database |
| Predicted Isoelectric Point (pI) | ~5.5 | Estimated based on constituent amino acid pKa values |
| Predicted Water Solubility | 1.22 g/L | ALOGPS |
| Physical Description | Solid | Human Metabolome Database |
Spectroscopic Data
Detailed experimental spectroscopic data for H-TYR-ILE-OH is limited in publicly accessible databases. Below are the expected and observed characteristics based on its structure and data from similar compounds.
Mass Spectrometry (MS)
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Precursor Ion ([M+H]⁺): 295.1652 m/z
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Observed MS/MS Fragments: Key fragments observed in ion trap mass spectrometry include m/z values of 278, 249.1, and 136. The fragment at m/z 136 is a characteristic immonium ion of Tyrosine.
The fragmentation pattern of protonated dipeptides in ESI-MS/MS typically involves cleavage of the peptide bond, leading to the formation of b- and y-ions. For H-TYR-ILE-OH, the primary fragmentation pathways are expected to be as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR spectra for H-TYR-ILE-OH are not available in the searched databases. However, characteristic chemical shifts can be predicted based on the structures of tyrosine and isoleucine.
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¹H NMR: Expected signals would include aromatic protons from the tyrosine side chain (around 6.8-7.2 ppm), the α-protons of both amino acids, and the aliphatic protons of the isoleucine side chain.
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¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the C-terminus, aromatic carbons of tyrosine, and the aliphatic carbons of both amino acid backbones and the isoleucine side chain.
Experimental Protocols
Detailed experimental protocols specifically for H-TYR-ILE-OH are not widely published. The following sections provide generalized, yet detailed, methodologies that can be adapted for the synthesis, purification, and biological evaluation of this dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a standard and effective method for the synthesis of H-TYR-ILE-OH.
Workflow for Solid-Phase Synthesis of H-TYR-ILE-OH:
Methodology:
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Resin Preparation: Swell Fmoc-Ile-Wang resin in N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the isoleucine.
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Amino Acid Coupling: Activate Fmoc-Tyr(tBu)-OH with a coupling reagent such as HBTU in the presence of a base like DIPEA, and add it to the deprotected resin.
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Final Deprotection: Remove the Fmoc group from the N-terminal tyrosine using 20% piperidine in DMF.
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Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to cleave the peptide from the resin and remove the t-butyl protecting group from the tyrosine side chain.
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Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.
Methodology:
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Column: C18 reversed-phase column.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of H-TYR-ILE-OH.
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Detection: UV absorbance at 214 nm and 280 nm.
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Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and mass spectrometry.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Biological Activity Assays
Based on its constituent amino acids, H-TYR-ILE-OH is predicted to have antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow for DPPH Assay:
Methodology:
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Prepare a stock solution of H-TYR-ILE-OH in methanol and create a series of dilutions.
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Prepare a fresh solution of DPPH in methanol.
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In a 96-well plate, add the peptide solutions and the DPPH solution to initiate the reaction.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Principle: The ACE inhibitory activity can be measured using a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to produce hippuric acid (HA). The amount of HA produced is quantified by HPLC or spectrophotometry.
Methodology:
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Pre-incubate ACE with various concentrations of H-TYR-ILE-OH.
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Initiate the enzymatic reaction by adding the HHL substrate.
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Stop the reaction after a defined incubation period by adding a strong acid (e.g., HCl).
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Extract the hippuric acid with an organic solvent (e.g., ethyl acetate).
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Evaporate the organic solvent and redissolve the HA in water or mobile phase.
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Quantify the amount of HA using RP-HPLC with UV detection at 228 nm.
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Calculate the percentage of ACE inhibition and determine the IC₅₀ value.
Potential Signaling Pathways
While no specific studies have directly linked H-TYR-ILE-OH to particular signaling pathways, the biological activities of its constituent amino acids suggest potential interactions with pathways involved in cellular stress responses and metabolism.
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Antioxidant-Related Pathways: Tyrosine-containing peptides are known to possess antioxidant properties. These effects may be mediated through the modulation of intracellular signaling pathways such as the Nrf2-Keap1 pathway , which is a master regulator of the antioxidant response.
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Metabolic Signaling: Isoleucine, a branched-chain amino acid, has been shown to influence the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that H-TYR-ILE-OH could modulate this pathway, although this requires experimental validation.
Logical Relationship of Potential Signaling Pathway Modulation:
Conclusion
H-TYR-ILE-OH is a dipeptide with predicted physicochemical and biological properties that warrant further experimental investigation. While specific data for this molecule is sparse, this guide provides a foundational understanding based on its constituent amino acids and established methodologies in peptide science. The provided experimental workflows offer a starting point for researchers to synthesize, purify, and characterize H-TYR-ILE-OH, as well as to validate its potential antioxidant and ACE inhibitory activities. Future studies are needed to elucidate its precise biological functions and the signaling pathways through which it may exert its effects, which could pave the way for its application in drug development and nutritional science.
